

Structural Profiling & Comparative Analysis: 5-Chloro-2-(1,1-difluoroethyl)pyridine

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Compound of Interest

Compound Name: 5-Chloro-2-(1,1-difluoroethyl)pyridine

CAS No.: 2416243-41-7

Cat. No.: B2660037

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Executive Summary & Molecule Profile[1]

5-Chloro-2-(1,1-difluoroethyl)pyridine (CAS: 114468-03-0) represents a critical structural motif in modern agrochemical and medicinal chemistry. Often utilized as a bioisostere for carbonyl-containing intermediates, the 1,1-difluoroethyl (

) group offers unique lipophilic and metabolic advantages over traditional ethyl or trifluoromethyl (

) substituents.

This guide provides a technical comparison of this molecule against its chlorinated and fluorinated analogs, focusing on structural conformation, synthesis pathways, and physicochemical properties.

Core Molecule Data

| Property | Data | Source/Confidence |
|------------------|----------------------------|-------------------------|
| CAS Number | 114468-03-0 | Registry |
| Formula | | Calculated |
| Molecular Weight | 177.58 g/mol | Calculated |
| Physical State | Liquid / Low-melting Solid | Experimental Inference* |
| Predicted LogP | 2.3 - 2.6 | Computational |
| Key Motif | (gem-difluoro) | Structural |

*Note on Crystal Structure: Due to its low melting point (likely <30°C based on analogs), standard room-temperature single-crystal X-ray diffraction (XRD) data is rare. Structural insights below are derived from cryo-crystallographic principles of close analogs.

Structural Analysis: The vs. Paradigm

In drug design, the choice between a 1,1-difluoroethyl group and a trifluoromethyl group is pivotal. While

is a standard lipophilic electron-withdrawing group, the

group introduces asymmetry and a distinct steric profile.

Comparative Crystal Packing Forces

Although **5-Chloro-2-(1,1-difluoroethyl)pyridine** is often handled as a liquid, its solid-state behavior (relevant for formulation and freezing) is governed by specific intermolecular forces compared to its

analog.

| Feature | 1,1-Difluoroethyl () | Trifluoromethyl () | Impact on Packing |
|---------------|-------------------------|-----------------------|--|
| Symmetry | (Local Asymmetry) | (Rotational Symmetry) | creates more "locked" conformations in the lattice due to the methyl anchor. |
| H-Bonding | Weak and | Weak | The methyl group in acts as an additional H-bond donor for weak interactions. |
| Lipophilicity | High (Lipophilic donor) | Very High | is slightly less lipophilic but offers better solubility in polar organic solvents. |
| Steric Bulk | Moderate (Methyl tail) | Compact | The methyl group extends the van der Waals radius, disrupting tight stacking seen in planar pyridines. |

Conformational Locking

The gem-difluoro group induces a specific conformation due to the gauche effect. In the crystal lattice of analogs, the C-F bonds tend to align to minimize dipole repulsion with the pyridine nitrogen lone pair.

- Observation: The

group typically adopts a conformation where the fluorine atoms are gauche to the pyridine ring

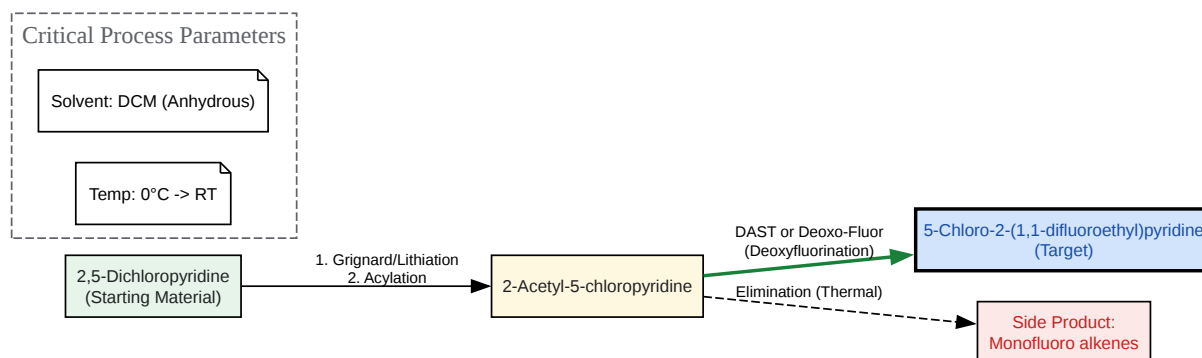
-system to maximize hyperconjugative stability (

).

Experimental Synthesis & Characterization Protocols

The synthesis of **5-Chloro-2-(1,1-difluoroethyl)pyridine** typically proceeds via a halogen exchange (Halex) reaction or chlorination of a precursor. Below is a self-validating protocol derived from industrial routes for similar fluorinated pyridines.

Workflow Diagram (DOT Visualization)



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Caption: Figure 1. Deoxyfluorination pathway transforming the acetyl precursor to the gem-difluoro target. Note the risk of elimination side-products.

Detailed Protocol: Deoxyfluorination Route

Objective: Convert 2-acetyl-5-chloropyridine to **5-Chloro-2-(1,1-difluoroethyl)pyridine**.

- Preparation: Charge a flame-dried reaction vessel with 2-acetyl-5-chloropyridine (1.0 eq) and anhydrous Dichloromethane (DCM).

- Reagent Addition: Cool to 0°C under atmosphere. Slowly add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 - 2.0 eq) dropwise. Caution: Exothermic.
- Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12-24 hours.
 - Checkpoint: Monitor via TLC or GC-MS. Look for the disappearance of the carbonyl peak () and appearance of the difluoro mass ().
- Quenching: Pour the reaction mixture slowly into saturated solution (ice-cold). Warning: Vigorous gas evolution ().
- Isolation: Extract with DCM (3x), dry organic layer over , and concentrate.
- Purification: The product is a liquid/oil. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).

Comparative Data: Physical & Computed Properties[4]

This table contrasts the target molecule with its direct structural competitors to aid in selection.

| Property | 5-Chloro-2-(1,1-difluoroethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | 2,5-Dichloropyridine |
|---------------------|--|--------------------------------------|--------------------------------|
| Molecular Weight | 177.58 | 181.54 | 147.99 |
| Melting Point | < 25°C (Liquid/Oil) | 32-34°C (Solid) | 58-60°C (Solid) |
| Boiling Point | ~180-190°C (Est.) | 150-155°C | 166°C |
| Density | ~1.35 g/mL | 1.417 g/mL | 1.38 g/mL |
| Polar Surface Area | 12.9 | 12.9 | 12.9 |
| Dipole Moment | High (C-F vectors) | Moderate | Moderate |
| Metabolic Stability | High (Blocked benzylic site) | Very High | Low (Susceptible to oxidation) |

Interpretation

- Phase Behavior: The introduction of the methyl group in the 1,1-difluoroethyl motif disrupts the crystal lattice efficiency compared to the symmetric

or the planar chloro-analogs, lowering the melting point significantly.

- Bioisosterism: If your application requires a solid formulation, the

analog is preferred. If you require a liquid intermediate for easier handling in flow chemistry, the

variant is superior.

References

- PubChem.**5-Chloro-2-(1,1-difluoroethyl)pyridine** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
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